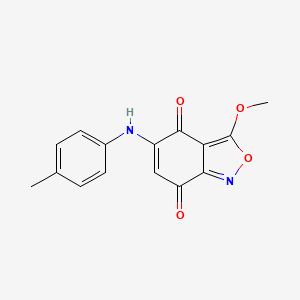
3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione is a complex organic compound with a unique structure that includes a benzoxazole ring substituted with methoxy and anilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione typically involves multi-step organic reactions. One common method starts with the nitration of a benzene derivative, followed by reduction to form an amine. This amine is then subjected to electrophilic aromatic substitution to introduce the methoxy group. The final step involves cyclization to form the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: Electrophilic aromatic substitution can introduce various substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzoxazoles, quinones, and amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-methylaniline: Similar structure but lacks the benzoxazole ring.
2-Methoxy-5-methylaniline: Another similar compound with different substitution patterns on the benzene ring.
Uniqueness
3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione is unique due to its specific substitution pattern and the presence of the benzoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
99336-43-3 |
|---|---|
Molecular Formula |
C15H12N2O4 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
3-methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione |
InChI |
InChI=1S/C15H12N2O4/c1-8-3-5-9(6-4-8)16-10-7-11(18)13-12(14(10)19)15(20-2)21-17-13/h3-7,16H,1-2H3 |
InChI Key |
XZDSLVHTTRRLCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)C3=NOC(=C3C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



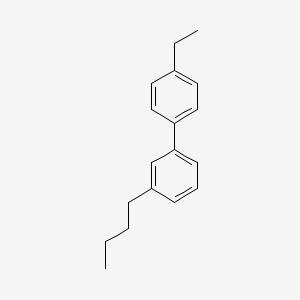
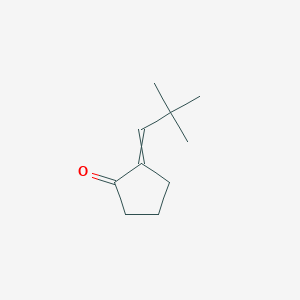
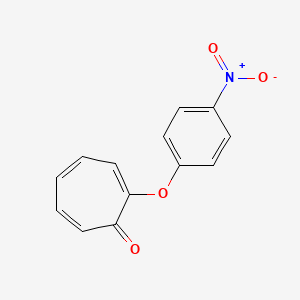



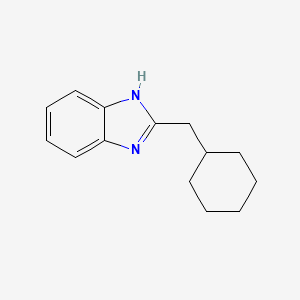


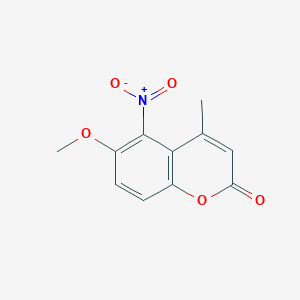
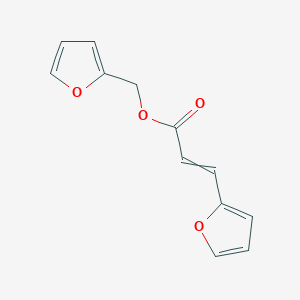
![2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14338596.png)

